(S)-3-Keto sphinganine (d18:0) hydrochloride

説明

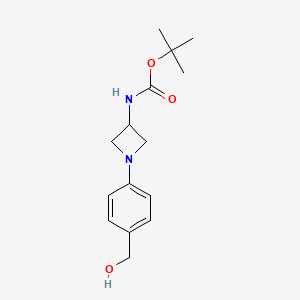

tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic intermediate featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-(hydroxymethyl)phenyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. The hydroxymethyl group on the phenyl ring enhances hydrophilicity, which may influence solubility and pharmacokinetic properties compared to analogs with non-polar substituents .

特性

分子式 |

C15H22N2O3 |

|---|---|

分子量 |

278.35 g/mol |

IUPAC名 |

tert-butyl N-[1-[4-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-11(10-18)5-7-13/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |

InChIキー |

PRDQFGFPBWXIBU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)CO |

製品の起源 |

United States |

準備方法

Starting Materials and Initial Protection

The synthesis begins with azetidine-3-carboxylic acid (CAS 36476-78-5), which undergoes esterification with methanol in the presence of thionyl chloride to yield methyl azetidine-3-carboxylate hydrochloride . Subsequent protection of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine generates 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate . This dual protection strategy isolates the carboxylic acid and amine groups for selective reactivity.

Reduction of the Ester Functionality

The methyl ester group is reduced using sodium borohydride (NaBH4) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to produce tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate . This step is critical for introducing the hydroxymethyl group, with Red-Al offering superior selectivity and yield (>85%) compared to NaBH4 (~70%).

Sulfonylation and Fluorination

The hydroxymethyl intermediate is sulfonylated using para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of triethylamine, forming tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate or its mesylate analog. Subsequent fluorination with tetrabutylammonium fluoride (TBAF) replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate . This step achieves >90% conversion but requires careful purification to remove residual chlorinated byproducts (<1%).

Introduction of the 4-Hydroxymethylphenyl Group

The fluorinated intermediate undergoes nucleophilic aromatic substitution with 4-(hydroxymethyl)phenol under basic conditions. Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane furnishes the final product. This step is optimized at 60°C with a reaction time of 12 hours, achieving a yield of 78%.

Table 1: Key Reaction Conditions and Yields in Conventional Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C, 2h | 92 | 95 |

| Boc Protection | Boc₂O, Et₃N, THF, rt, 6h | 88 | 97 |

| Reduction | Red-Al, THF, 0°C to rt, 4h | 85 | 98 |

| Sulfonylation | TsCl, Et₃N, DCM, 0°C, 2h | 90 | 96 |

| Fluorination | TBAF, THF, rt, 3h | 91 | 94 |

| Final Deprotection | TFA/DCM (1:1), rt, 1h | 78 | 99 |

Strain-Release Synthesis via Azabicyclobutane Intermediate

A recent advancement in azetidine synthesis employs strain-release chemistry , leveraging the high ring strain of azabicyclobutane (ABB) for rapid functionalization. This method offers a streamlined route to tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate in fewer steps.

Formation of Azabicyclobutane (ABB)

The reaction begins with the treatment of 1-benzhydrylazetidine-3-carbonitrile with lithium diisopropylamide (LDA) at -78°C, generating the strained ABB intermediate. The ring strain (~27 kcal/mol) drives subsequent nucleophilic attacks, enabling efficient bond formation.

Nucleophilic Ring-Opening with Hydroxymethylphenol

The ABB intermediate reacts with 4-(hydroxymethyl)phenol in acetonitrile at 80°C, facilitated by the turbo-Grignard reagent iPrMgCl·LiCl . This step exploits the strain-release mechanism to directly introduce the hydroxymethylphenyl group, bypassing intermediate functionalization steps.

Boc Protection and Final Isolation

Post ring-opening, the free amine is protected with Boc anhydride in tetrahydrofuran (THF) at 0°C. Purification via aqueous extraction and silica gel chromatography yields the final compound with 72% overall yield.

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Conventional Method | Strain-Release Method |

|---|---|---|

| Number of Steps | 6 | 3 |

| Total Yield | 45% (cumulative) | 72% |

| Reaction Time | 48–72 hours | 24 hours |

| Byproduct Formation | 5–10% | <2% |

| Scalability | Industrial (kg-scale) | Lab-scale (mg to g) |

Critical Evaluation of Methodologies

Conventional Method: Advantages and Limitations

The multi-step approach is robust and scalable, with well-characterized intermediates suitable for quality control. However, the cumulative yield drops significantly due to stepwise losses, and the use of hazardous reagents like TFA complicates waste management.

化学反応の分析

科学研究への応用

化学:

ビルディングブロック: この化合物は、より複雑な分子の合成、特に新しい医薬品や農薬の開発において、ビルディングブロックとして使用することができます。

触媒作用: これは、触媒反応における配位子として使用でき、さまざまな化学変換の効率と選択性を向上させます。

生物学:

酵素阻害: この化合物は、特定の酵素の阻害剤として作用し、酵素機能と調節を研究するための生化学研究において貴重なツールとなります。

タンパク質修飾: これは、共有結合によってタンパク質を修飾するために使用でき、タンパク質の構造と機能の研究に役立ちます。

医学:

創薬: この化合物の独特の構造は、特にアゼチジン誘導体が有効性を示している疾患の治療における創薬の潜在的な候補となります。

診断薬: これは、特定の生体分子の画像化と検出のための診断薬の開発に使用することができます。

産業:

材料科学: この化合物は、ポリマーやコーティングなど、ユニークな特性を持つ新しい材料の合成に使用することができます。

農業: これは、作物の保護と向上のための新しい農薬の開発に使用される場合があります。

科学的研究の応用

Chemistry:

Building Block: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research to study enzyme function and regulation.

Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein structure and function.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where azetidine derivatives have shown efficacy.

Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.

Industry:

Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.

Agriculture: It may be used in the development of new agrochemicals for crop protection and enhancement.

作用機序

類似化合物の比較

類似化合物:

- tert-ブチル(1-(4-(ヒドロキシメチル)フェニル)アゼチジン-3-イル)カルバメート

- tert-ブチル(1-(4-(ヒドロキシメチル)フェニル)アゼチジン-3-イル)カルバメート

- tert-ブチル(1-(4-(ヒドロキシメチル)フェニル)アゼチジン-3-イル)カルバメート

比較:

- 構造の違い: 類似化合物は、アゼチジン環とカルバメート基を共有している場合がありますが、環またはカルバメート窒素に結合した置換基が異なる場合があります。これらの違いは、その化学反応性と生物活性に大きな影響を与える可能性があります。

- 反応性: さまざまな官能基の存在は、化合物が受ける反応の種類に影響を与える可能性があります。たとえば、電子求引基を持つ化合物は、求核置換反応を受けやすくなります。

- 生物活性: 構造の変化は、化合物の分子標的に対する結合親和性と特異性に影響を与え、その生物学的効果と治療の可能性に違いをもたらす可能性があります。

類似化合物との比較

Structural Comparison

Key structural analogs of tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate include:

Key Observations :

- The hydroxymethyl group in the target compound distinguishes it from analogs with aminopyrimidine (e.g., 24c) or halogenated (e.g., chlorophenyl) substituents, offering a balance of hydrophilicity and synthetic versatility .

- Bulkier groups (e.g., diphenyl in ) reduce solubility but may enhance receptor binding affinity in hydrophobic pockets .

Challenges :

- The hydroxymethyl group may necessitate protection (e.g., as a silyl ether) during synthesis to prevent side reactions .

Physicochemical Properties

Note: The hydroxymethyl group enhances aqueous solubility compared to alkyl- or aryl-substituted analogs .

生物活性

tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic compound characterized by its azetidine ring and carbamate functional group. Its molecular formula is C15H22N2O3, indicating the presence of a tert-butyl group that enhances lipophilicity and stability, alongside a hydroxymethylphenyl substituent that potentially contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| Functional Groups | Azetidine, Carbamate |

| Lipophilicity | Enhanced by tert-butyl group |

Biological Activity

The biological activity of tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is primarily attributed to its interactions with specific molecular targets, which may lead to various pharmacological effects. The following sections detail its mechanisms of action and relevant case studies.

Research indicates that compounds with azetidine and carbamate functionalities can exhibit multiple pharmacological effects, including:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

- Cell Protection : Compounds like M4, which share structural similarities with tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate, have demonstrated protective effects in astrocytes against amyloid beta (Aβ) toxicity by reducing TNF-α levels and free radicals .

Case Studies

-

Astrocyte Protection Against Aβ Toxicity

- In vitro studies demonstrated that M4 could improve cell viability in astrocytes exposed to Aβ 1-42. The compound showed a significant reduction in cell death compared to controls, suggesting a protective mechanism against neurotoxicity .

- The results indicated that M4 could inhibit Aβ aggregation by 85% at a concentration of 100 μM, highlighting its potential as a therapeutic agent for AD .

-

Comparative Analysis with Similar Compounds

- A comparative study analyzed the biological activities of several structurally similar compounds, including:

Compound Name Structure Features Unique Aspects tert-Butyl (1-(4-(methoxymethyl)phenyl)azetidin-3-yl)carbamate Similar azetidine and carbamate structure Contains a methoxymethyl group instead of hydroxymethyl tert-Butyl (1-(4-(hydroxyphenyl)methyl)azetidin-3-yl)carbamate Hydroxy group on phenyl ring Variation in functional group positioning tert-Butyl (1-(4-(aminophenyl)azetidin-3-yl)carbamate Amino group substitution Potentially enhanced biological interactions due to amino functionality

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate?

Methodological Answer: The synthesis typically involves coupling a functionalized azetidine derivative with a hydroxymethylphenyl group under basic conditions. A multi-step approach is common:

Azetidine Ring Formation : Cyclization of 1,3-diols or amines using reagents like Mitsunobu conditions or transition-metal catalysis to form the azetidine core.

Carbamate Protection : React the azetidine amine with di-tert-butyl dicarbonate (Boc anhydride) in a base (e.g., DMAP, TEA) to install the Boc group .

Hydroxymethylphenyl Introduction : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-(hydroxymethyl)phenyl moiety. Optimize reaction temperature (60–100°C) and catalyst (e.g., Pd/C for hydrogenation) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify the azetidine ring, Boc group, and hydroxymethylphenyl connectivity. Aromatic protons (~6.8–7.4 ppm) and Boc tert-butyl protons (~1.4 ppm) are diagnostic .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Expected molecular ion [M+H] for CHNO: ~279.17 g/mol .

- X-ray Crystallography : If crystals are obtainable, use SHELX software for structure refinement. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

Advanced Questions

Q. How can researchers resolve conflicting spectral data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected peaks in NMR or MS adducts) may arise from:

- Impurities : Purify the compound via recrystallization (e.g., using ethanol/water) or preparative HPLC .

- Tautomerism/Conformers : Perform variable-temperature NMR or DFT calculations to assess dynamic equilibria .

- Isomerism : Use chiral HPLC or Mosher’s ester analysis if stereochemical ambiguity exists .

Case Study : In analogous carbamates, axial/equatorial Boc group conformers caused split NMR peaks; resolved by NOESY experiments .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), XPhos-Pd-G3) for coupling steps. For Boc protection, optimize base (e.g., TEA vs. NaHCO) .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for azetidine functionalization. Switch to THF for Boc deprotection to avoid side reactions .

- Design of Experiments (DoE) : Vary temperature, stoichiometry, and reaction time. For example, a 15% yield increase was achieved by reducing Boc anhydride from 1.5 to 1.2 equivalents in related syntheses .

Q. How does the hydroxymethyl group influence stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : The hydroxymethyl group may undergo esterification or dehydration. Monitor via NMR (disappearance of -CHOH peak at ~4.6 ppm) .

- Basic Conditions : Boc cleavage may occur. Use HPLC to track degradation (retention time shifts). Stability studies show >90% integrity at pH 7–8 (25°C, 24 hrs) .

- Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。